molecular formula C9H11NOS B14584280 Carbamothioic acid, (4-methylphenyl)-, S-methyl ester CAS No. 61578-87-8

Carbamothioic acid, (4-methylphenyl)-, S-methyl ester

Katalognummer: B14584280
CAS-Nummer: 61578-87-8
Molekulargewicht: 181.26 g/mol
InChI-Schlüssel: AJEXMXBENVVQRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbamothioic acid, (4-methylphenyl)-, S-methyl ester is an organic compound with a unique structure that includes a carbamothioic acid core and a 4-methylphenyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of carbamothioic acid, (4-methylphenyl)-, S-methyl ester typically involves the reaction of 4-methylphenyl isothiocyanate with methanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves heating the reactants in the presence of a catalyst, such as a base, to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors. The reaction conditions are optimized to maximize yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Carbamothioic acid, (4-methylphenyl)-, S-methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ester into corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Carbamothioic acid, (4-methylphenyl)-, S-methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Wirkmechanismus

The mechanism of action of carbamothioic acid, (4-methylphenyl)-, S-methyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also modulate biochemical pathways by interacting with key proteins and receptors, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Carbamothioic acid, (4-methylphenyl)-, S-ethyl ester
  • Carbamothioic acid, (4-methylphenyl)-, S-propyl ester

Uniqueness

Carbamothioic acid, (4-methylphenyl)-, S-methyl ester is unique due to its specific ester group, which imparts distinct chemical and biological properties. Compared to its analogs, the methyl ester variant exhibits different reactivity and bioactivity profiles, making it suitable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

61578-87-8

Molekularformel

C9H11NOS

Molekulargewicht

181.26 g/mol

IUPAC-Name

S-methyl N-(4-methylphenyl)carbamothioate

InChI

InChI=1S/C9H11NOS/c1-7-3-5-8(6-4-7)10-9(11)12-2/h3-6H,1-2H3,(H,10,11)

InChI-Schlüssel

AJEXMXBENVVQRF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)NC(=O)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.